AM580

Description

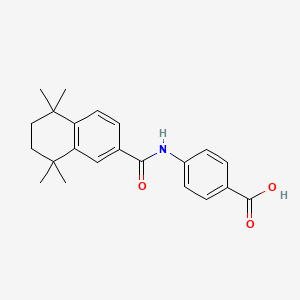

Structure

3D Structure

Properties

IUPAC Name |

4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWKGOZKRMMLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040758 | |

| Record name | AM580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102121-60-8 | |

| Record name | 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102121-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Am 580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)CARBOXAMIDO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5S5G9ZFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Ro 40-6055

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 40-6055, also known as AM580, is a synthetic retinoid that has been instrumental in dissecting the physiological roles of retinoic acid signaling pathways. It is a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of Ro 40-6055, detailing its molecular interactions, downstream signaling cascades, and its effects on gene regulation and cellular processes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support advanced research and drug development efforts.

Core Mechanism of Action: Selective RARα Agonism

The primary mechanism of action of Ro 40-6055 is its function as a selective agonist for the Retinoic Acid Receptor alpha (RARα).[1][4] RARs are nuclear receptors that, upon binding to their ligand, act as transcription factors to regulate the expression of target genes.[5][6] There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ).[5][6] Ro 40-6055 exhibits a significantly higher affinity and activation potential for RARα compared to RARβ and RARγ.[4][7]

Molecular Interactions and Activation

In its inactive state, RARα forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][8][9] This RARα/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5][6][9] In the absence of a ligand, the heterodimer is associated with corepressor proteins, which inhibit gene transcription.[5][10]

The binding of Ro 40-6055 to the ligand-binding domain of RARα induces a conformational change in the receptor.[8] This conformational shift leads to the dissociation of corepressor molecules and the recruitment of coactivator proteins.[5][10][11] This coactivator complex, which often includes histone acetyltransferases, then facilitates the initiation of transcription by the RNA polymerase II machinery, leading to the expression of the target gene.[5][10]

Signaling Pathway

The signaling pathway initiated by Ro 40-6055 is a direct consequence of its agonistic activity on RARα. The key steps are outlined below and visualized in the following diagram.

Caption: Signaling pathway of Ro 40-6055.

Quantitative Data

The potency and selectivity of Ro 40-6055 have been quantified in various assays. The following tables summarize key quantitative data.

| Parameter | Receptor | Value | Reference |

| pEC50 | RARα | 9.5 | [12] |

| RARβ | 7.1 | [13] | |

| RARγ | 7.9 | [14] | |

| EC50 | RARα | 0.36 nM | [7][15] |

| RARβ | 24.6 nM | [7] | |

| RARγ | 27.9 nM | [7] | |

| IC50 | RARα | 8 nM | [2] |

Table 1: Potency and Selectivity of Ro 40-6055

| Cell Line | Effect | Concentration | Reference |

| DSL-6A/C1 (pancreatic carcinoma) | Growth Inhibition | Dose-dependent | [16] |

| LCLs (B lymphocytes) | Antagonizes growth inhibition | 10⁻⁷ and 10⁻⁸ M | [17] |

| SCG neurons | Enhanced GDNF responsiveness | 3 x 10⁻⁸ M | [18] |

| SCG neurons | Increased GFRα-1 mRNA | 10⁻⁷ M | [18] |

Table 2: Cellular Effects of Ro 40-6055

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of Ro 40-6055 are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of Ro 40-6055 for RAR subtypes.

-

Objective: To determine the inhibitory concentration (IC50) of Ro 40-6055 for the binding of a radiolabeled ligand to RARα, RARβ, and RARγ.

-

Materials:

-

Recombinant human RARα, RARβ, and RARγ

-

Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid)

-

Unlabeled Ro 40-6055

-

Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

-

Multi-well plates (e.g., 384-well Ni-chelate coated Flashplate®)

-

-

Procedure:

-

Prepare serial dilutions of unlabeled Ro 40-6055 in the assay buffer.

-

To each well of the multi-well plate, add a fixed concentration of the respective RAR subtype.

-

Add the serially diluted unlabeled Ro 40-6055 to the wells.

-

Add a fixed concentration of the radiolabeled ligand to each well.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to allow binding to reach equilibrium.

-

Wash the plate to remove unbound radioligand.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of Ro 40-6055 to determine the IC50 value.

-

Caption: Workflow for a competitive radioligand binding assay.

Cell Proliferation Assay

This assay is used to measure the effect of Ro 40-6055 on the growth of cancer cell lines.

-

Objective: To determine the effect of Ro 40-6055 on the proliferation of a specific cell line (e.g., DSL-6A/C1 pancreatic carcinoma cells).

-

Materials:

-

DSL-6A/C1 cells

-

Complete cell culture medium

-

Ro 40-6055

-

Trypsin-EDTA

-

Isoton diluent

-

Coulter Counter

-

Cell culture plates

-

-

Procedure:

-

Seed the DSL-6A/C1 cells in cell culture plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of Ro 40-6055 or vehicle control.

-

Incubate the cells for a specific period (e.g., 2, 4, and 6 days), replacing the medium with fresh Ro 40-6055 or vehicle every 2 days.

-

At each time point, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in a known volume of complete medium.

-

Dilute an aliquot of the cell suspension in Isoton diluent.

-

Count the number of cells using a Coulter Counter.

-

Plot the cell number against the concentration of Ro 40-6055 to assess its effect on cell proliferation.[19]

-

Northern Blot Analysis

This technique is used to measure the expression levels of specific mRNA transcripts in response to Ro 40-6055 treatment.[20]

-

Objective: To determine the effect of Ro 40-6055 on the mRNA expression of a target gene (e.g., GFRα-1 in SCG neurons).

-

Materials:

-

SCG neurons

-

Ro 40-6055

-

RNA extraction kit

-

Formaldehyde

-

Agarose

-

MOPS buffer

-

Nylon membrane

-

UV crosslinker

-

Radioactively labeled DNA probe specific for GFRα-1 mRNA

-

Hybridization buffer

-

Wash buffers

-

Phosphorimager or X-ray film

-

-

Procedure:

-

Treat SCG neurons with Ro 40-6055 or vehicle control for a specified time.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.[21]

-

Transfer the separated RNA from the gel to a nylon membrane via capillary action.[20]

-

Immobilize the RNA to the membrane using a UV crosslinker.

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane with the radioactively labeled GFRα-1 DNA probe overnight at a specific temperature (e.g., 42°C).

-

Wash the membrane with wash buffers of increasing stringency to remove unbound probe.[22]

-

Detect the radioactive signal using a phosphorimager or by exposing the membrane to X-ray film.

-

Quantify the band intensity to determine the relative expression level of GFRα-1 mRNA.

-

Downstream Effects and Gene Regulation

The activation of RARα by Ro 40-6055 leads to the regulation of a variety of target genes, resulting in diverse cellular responses.

-

Neurogenesis and Neuronal Function: Ro 40-6055 has been shown to enhance the responsiveness of sympathetic neurons to Glial cell line-derived neurotrophic factor (GDNF) by upregulating the expression of the GFRα-1 receptor.[18]

-

Metabolic Regulation: In adipocytes, Ro 40-6055 can inhibit the expression of the resistin gene, which is involved in insulin resistance.

-

Oncology: Ro 40-6055 has demonstrated anti-proliferative effects in various cancer cell lines, including pancreatic and breast cancer.[16][23][24] This is often achieved through the regulation of genes involved in cell cycle control and apoptosis.

-

Immunology: Ro 40-6055 can influence the differentiation and function of immune cells. For instance, in acute promyelocytic leukemia (APL) cells, it can induce granulocytic maturation.[4]

Conclusion

Ro 40-6055 is a powerful research tool that acts as a selective agonist for the Retinoic Acid Receptor alpha. Its mechanism of action is centered on the canonical pathway of nuclear receptor-mediated gene transcription. By binding to RARα, it initiates a cascade of events involving the recruitment of coactivators to RAREs in the DNA, leading to the expression of specific target genes. This, in turn, modulates a wide array of cellular processes, from neuronal development and metabolic regulation to cell proliferation and differentiation. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for its effective application in both basic research and the development of novel therapeutic strategies.

References

- 1. Ro 40-6055 | C22H25NO3 | CID 2126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 11. Co-regulator recruitment and the mechanism of retinoic acid receptor synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Retinoic acid receptor-α | 1B. Retinoic acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 13. Ro 40-6055 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]

- 14. Retinoic acid receptor-γ | 1B. Retinoic acid receptors | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 15. axonmedchem.com [axonmedchem.com]

- 16. Retinoic acid receptor alpha mediates growth inhibition by retinoids in rat pancreatic carcinoma DSL-6A/C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Regulation of Glial Cell Line-Derived Neurotrophic Factor Responsiveness in Developing Rat Sympathetic Neurons by Retinoic Acid and Bone Morphogenetic Protein-2 | Journal of Neuroscience [jneurosci.org]

- 19. 4.8. Cell Proliferation Assay [bio-protocol.org]

- 20. Northern blot - Wikipedia [en.wikipedia.org]

- 21. Northern和Southern印迹实验方案及简介 [sigmaaldrich.com]

- 22. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. cdn.stemcell.com [cdn.stemcell.com]

AM580: A Technical Guide to its High Selectivity for Retinoic Acid Receptor Alpha (RARα)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM580, a synthetic retinoid analog, has garnered significant interest within the research and drug development communities due to its potent and highly selective agonist activity for the Retinoic Acid Receptor Alpha (RARα). This selectivity provides a powerful tool for dissecting the specific roles of RARα in various physiological and pathological processes, including cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth overview of the selectivity of this compound for RARα, including quantitative data, detailed experimental methodologies for assessing this selectivity, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's RAR Subtype Selectivity

The selectivity of this compound for RARα over its other isoforms, RARβ and RARγ, is a cornerstone of its utility as a research tool and therapeutic candidate. This selectivity is quantitatively demonstrated through the half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to elicit 50% of the maximal response for each receptor subtype. A lower EC50 value indicates a higher potency.

| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) | Selectivity Ratio (RARβ/RARα) | Selectivity Ratio (RARγ/RARα) |

| This compound | 0.36[1] | 24.6[1] | 27.9[1] | ~68-fold | ~77-fold |

| 0.3[2] | 8.6[2] | 13[2] | ~29-fold | ~43-fold |

As evidenced by the data, this compound demonstrates a significantly higher potency for RARα, with EC50 values in the sub-nanomolar range. In contrast, its activity on RARβ and RARγ is substantially lower, requiring significantly higher concentrations to achieve a comparable effect. This marked difference in potency underscores the high selectivity of this compound for RARα.

Signaling Pathway of this compound-Mediated RARα Activation

Retinoic acid receptors are ligand-dependent transcription factors that, upon activation, regulate the expression of target genes. The canonical signaling pathway for RARα involves heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, the RARα/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with co-repressor proteins that inhibit transcription.

The binding of this compound to the ligand-binding domain of RARα induces a conformational change in the receptor. This change leads to the dissociation of co-repressor complexes and the recruitment of co-activator proteins, such as histone acetyltransferases. The co-activator complex then facilitates the transcription of downstream target genes involved in cellular processes like differentiation and apoptosis.[3][4]

Caption: this compound-mediated RARα signaling pathway.

Experimental Protocols

The determination of this compound's selectivity for RARα relies on robust and reproducible in vitro assays. The following sections provide detailed methodologies for two key experiments: the competitive radioligand binding assay and the luciferase reporter gene assay.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific RAR subtype. The resulting data is used to determine the binding affinity (Ki) of the test compound for each receptor.

1. Preparation of Nuclear Extracts:

-

Culture cells overexpressing a specific human RAR isoform (α, β, or γ).

-

Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

-

Extract nuclear proteins using a high-salt buffer, followed by clarification via ultracentrifugation.

-

Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay Protocol:

-

In a 96-well plate, combine the following in a total volume of 250 µL:

-

50 µL of nuclear extract containing the specific RAR isoform.

-

50 µL of a constant concentration of a radiolabeled RAR ligand (e.g., [3H]-all-trans retinoic acid).

-

50 µL of varying concentrations of unlabeled this compound (competitor).

-

100 µL of binding buffer.

-

-

Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a large excess of unlabeled all-trans retinoic acid.

3. Separation and Detection:

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RARs in response to a ligand. It utilizes a reporter gene (luciferase) under the control of a promoter containing RAREs.

1. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate growth medium.

-

Co-transfect the cells with the following plasmids using a suitable transfection reagent:

-

An expression vector for the specific human RAR isoform (α, β, or γ).

-

A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple RAREs.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

-

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., all-trans retinoic acid).

-

Incubate the cells for 18-24 hours.

3. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay reagent.

-

Subsequently, measure the Renilla luciferase activity in the same sample using a specific substrate.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the EC50 value, the concentration of this compound that produces 50% of the maximal luciferase response, using non-linear regression analysis.

Caption: Experimental workflow for a luciferase reporter gene assay.

Logical Relationship of this compound's Selectivity

The high selectivity of this compound for RARα is a key attribute that dictates its specific biological effects. This relationship can be visualized as a hierarchical preference, where the potency of this compound is significantly greater for RARα compared to RARβ and RARγ.

Caption: this compound's preferential binding and activation of RARα.

Conclusion

This compound stands out as a highly selective and potent agonist for RARα. The quantitative data from functional assays consistently demonstrate its preferential activity for this receptor isoform. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and explore the selectivity of this compound and other related compounds. The high degree of selectivity makes this compound an invaluable tool for elucidating the specific biological functions of RARα and for the development of targeted therapeutics.

References

An In-depth Technical Guide to the Downstream Targets of Ro 40-6055

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 40-6055, also known as AM580, is a potent and selective synthetic agonist for the Retinoic Acid Receptor Alpha (RARα). As a member of the nuclear receptor superfamily, RARα functions as a ligand-inducible transcription factor that plays a crucial role in regulating gene expression. Upon binding by an agonist like Ro 40-6055, RARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This guide provides a comprehensive overview of the identified downstream targets of Ro 40-6055, complete with quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development.

Core Mechanism of Action

The primary mechanism of action for Ro 40-6055 involves the activation of the RARα signaling pathway. In its inactive state, the RARα/RXR heterodimer is often bound to co-repressor proteins that inhibit gene transcription. The binding of Ro 40-6055 induces a conformational change in the RARα protein, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then initiates the transcription of a wide array of downstream target genes involved in cellular differentiation, proliferation, and apoptosis.

Downstream Signaling Pathway of Ro 40-6055

Caption: General signaling pathway of Ro 40-6055.

Quantified Downstream Effects of Ro 40-6055

The activation of RARα by Ro 40-6055 leads to a variety of downstream cellular effects. The following tables summarize the key quantitative findings from various studies.

| Target Gene | Cell Line/System | Fold Change in mRNA | Reference |

| GFRα-1 | Rat Sympathetic Neurons | 3-4 fold increase | [1] |

| ChAT | Murine Septal Cells (SN56) | Up to 3.5-fold increase | |

| VAChT | Murine Septal Cells (SN56) | Up to 3.5-fold increase | |

| Resistin | 3T3-L1 Adipocytes | Dose-dependent reduction | [2] |

| BLR1 | HL-60 Cells | Synergistic induction with RXRα agonist | [3] |

| Cellular Process | Cell Line | Effect | Reference |

| Cell Growth | Pancreatic Carcinoma (DSL-6A/C1) | Inhibition | [4] |

| Cell Differentiation | Monocytic Leukemia (U937, HL-60, THP-1) | Potentiation with Vitamin D | [5] |

| Apoptosis | Mantle Cell Lymphoma | Increased with IFN-α | [6][7] |

| Cell Survival | Neuroblastoma | Inhibition | [8] |

| Cell Growth | Epstein-Barr Virus-immortalized B lymphocytes | Inhibition (antagonized by glucocorticoids) | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and quantify the downstream effects of Ro 40-6055.

Gene Expression Analysis by Northern Blot

This protocol is adapted from studies investigating the effect of Ro 40-6055 on gene expression.[3]

Objective: To determine the effect of Ro 40-6055 on the mRNA levels of a target gene.

Materials:

-

HL-60 cells

-

RPMI 1640 medium with 10% FBS

-

Ro 40-6055 (1 µM)

-

Trizol reagent

-

Formaldehyde

-

Agarose

-

MOPS buffer

-

Hybond-N+ nylon membrane

-

Radioactively labeled DNA probe for the target gene

-

Hybridization buffer

-

Wash buffers (SSC, SDS)

-

PhosphorImager

Procedure:

-

Cell Culture and Treatment: Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS. Treat cells with 1 µM Ro 40-6055 or vehicle control for 48 hours.

-

RNA Isolation: Isolate total RNA from the treated and control cells using Trizol reagent according to the manufacturer's instructions.

-

Gel Electrophoresis: Separate 20 µg of total RNA per lane on a 1.2% agarose gel containing 2.2 M formaldehyde.

-

Blotting: Transfer the separated RNA to a Hybond-N+ nylon membrane by capillary action overnight in 10x SSC.

-

Probe Hybridization: Prehybridize the membrane in hybridization buffer for 4 hours at 42°C. Add the radioactively labeled DNA probe for the target gene and hybridize overnight at 42°C.

-

Washing: Wash the membrane with a series of SSC/SDS buffers of increasing stringency to remove non-specifically bound probe.

-

Detection: Expose the membrane to a phosphor screen and visualize the bands using a PhosphorImager.

-

Quantification: Quantify the band intensity using appropriate software and normalize to a housekeeping gene (e.g., GAPDH or actin) to determine the relative fold change in mRNA expression.

Cell Proliferation Analysis by MTT Assay

This protocol is a standard method for assessing the effect of compounds on cell proliferation and is relevant to studies on Ro 40-6055's impact on cancer cell growth.[4]

Objective: To measure the effect of Ro 40-6055 on the proliferation of pancreatic cancer cells.

Materials:

-

DSL-6A/C1 pancreatic carcinoma cells

-

DMEM with 10% FBS

-

Ro 40-6055 (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed DSL-6A/C1 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of Ro 40-6055 or vehicle control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

BLR1 Gene Regulation by Ro 40-6055 and RXR Agonist

The expression of the Burkitt's lymphoma receptor 1 (BLR1) gene is synergistically induced by the activation of both RARα and RXRα.[3] This process involves the recruitment of other transcription factors, including CREB and NFATc, to the promoter region of the BLR1 gene.

Caption: Synergistic regulation of BLR1 gene expression.

Experimental Workflow for Northern Blot Analysis

The following diagram illustrates the key steps involved in performing a Northern blot analysis to measure changes in gene expression.

Caption: Workflow for Northern Blot analysis.

Conclusion

Ro 40-6055 is a valuable research tool for elucidating the complex roles of RARα in cellular processes. Its selectivity allows for the specific investigation of RARα-mediated signaling pathways and the identification of novel downstream targets. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the RARα pathway in various diseases, including cancer and neurological disorders. Further research is warranted to fully delineate the complete spectrum of Ro 40-6055's downstream effects and to translate these findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. RNA Isolation and Northern Blot Analysis [bio-protocol.org]

- 3. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. gladstone.org [gladstone.org]

- 7. m.youtube.com [m.youtube.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Northern blot - Wikipedia [en.wikipedia.org]

The Core Regulatory Mechanisms of AM580: A Technical Guide for Researchers

An In-depth Examination of the Synthetic Retinoid AM580 and its Modulation of Gene Expression via the Retinoic Acid Receptor Alpha

This technical guide provides a comprehensive overview of the synthetic retinoid this compound, a potent and selective agonist of the Retinoic Acid Receptor Alpha (RARα). We will delve into its core mechanism of action, its profound effects on gene regulation, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and cellular differentiation.

Introduction to this compound

This compound is a stable, synthetic benzoic acid derivative of retinoic acid. It is not a gene itself but a small molecule that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that functions as a ligand-activated transcription factor. Through its interaction with RARα, this compound plays a critical role in regulating the expression of a host of target genes, thereby influencing cellular processes such as differentiation, proliferation, and apoptosis. Its most notable application is in the treatment of Acute Promyelocytic Leukemia (APL), where it has demonstrated potent cytodifferentiating effects.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: Receptor Binding and Activation

| Parameter | Receptor Subtype | Value | Notes |

| EC50 | RARα | 0.3 nM | Effective concentration for 50% maximal response. |

| RARβ | 8.6 nM | ||

| RARγ | 13 nM | ||

| Kd | RARα | 8 nM | Dissociation constant, indicating binding affinity. |

| RARβ | 131 nM | ||

| RARγ | 450 nM |

Table 2: In Vitro Efficacy in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| NB4 | Acute Promyelocytic Leukemia | Potent (specific value not consistently reported, but effective at nanomolar concentrations) |

| A549 | Lung Carcinoma | 36.6 x 10-3 (24h), 36.0 x 10-2 (72h)[1] |

| MCF-7 | Breast Cancer | > 1000 (24h and 72h)[1] |

| DU-145 | Prostate Cancer | 122.7 (24h), 126.2 (72h)[1] |

| WM2664 | Melanoma | 155.1 (24h), 229.3 (72h)[1] |

Signaling Pathways and Gene Regulation

This compound exerts its effects on gene expression primarily through the canonical retinoic acid signaling pathway. In the absence of a ligand, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex recruits co-repressor proteins, leading to chromatin condensation and transcriptional repression.

Upon binding of this compound to the ligand-binding pocket of RARα, a conformational change is induced in the receptor. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins, which include histone acetyltransferases (HATs). The action of HATs results in chromatin decondensation, allowing for the initiation of transcription of target genes.

In the specific context of Acute Promyelocytic Leukemia (APL), the t(15;17) chromosomal translocation results in the formation of the PML-RARα fusion protein. This oncoprotein acts as a potent transcriptional repressor, blocking myeloid differentiation. This compound can bind to the RARα moiety of the PML-RARα fusion protein, inducing a conformational change that leads to the degradation of the oncoprotein and the subsequent differentiation of the leukemic promyelocytes into mature granulocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Retinoic Acid Receptor Alpha (RARα) Binding Assay

This protocol is adapted from a competitive radioligand binding assay format.

Objective: To determine the binding affinity (Kd) of this compound for the human RARα.

Materials:

-

Recombinant human RARα ligand-binding domain (LBD).

-

[3H]-labeled all-trans retinoic acid (ATRA) as the radioligand.

-

Unlabeled this compound and ATRA (for competition).

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).

-

Scintillation vials and scintillation fluid.

-

Filter plates (e.g., 96-well glass fiber filters).

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound and unlabeled ATRA (as a positive control) in binding buffer.

-

In a 96-well plate, add a fixed concentration of recombinant RARα-LBD to each well.

-

Add the various concentrations of unlabeled this compound or ATRA to the wells.

-

Add a fixed, low concentration of [3H]-ATRA to each well.

-

Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Dry the filters, and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Plot the percentage of specific [3H]-ATRA binding against the log concentration of the unlabeled competitor (this compound or ATRA).

-

Calculate the IC50 value from the resulting competition curve. The Kd of this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd of radioligand), where Ki is approximately equal to Kd.

NB4 Cell Differentiation Assay

This protocol describes the induction of differentiation in the APL cell line NB4 and its assessment by flow cytometry.

Objective: To evaluate the ability of this compound to induce granulocytic differentiation in NB4 cells.

Materials:

-

NB4 cells.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

FITC-conjugated anti-human CD11b antibody.

-

Flow cytometer.

Procedure:

-

Culture NB4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells at a density of 2 x 105 cells/mL in fresh medium.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO).

-

Incubate the cells for 72-96 hours.

-

After incubation, harvest the cells by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in PBS containing the FITC-conjugated anti-human CD11b antibody.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with PBS to remove unbound antibody.

-

Resuspend the cells in PBS for flow cytometric analysis.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the FITC channel.

-

Analyze the data to determine the percentage of CD11b-positive cells, which is indicative of granulocytic differentiation.

Conclusion

This compound is a powerful tool for studying the biological roles of RARα and holds significant therapeutic potential, particularly in the context of APL. Its high selectivity for RARα makes it a valuable molecular probe for dissecting the intricate signaling pathways governed by retinoic acid. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other retinoids, with the aim of advancing our understanding of gene regulation and developing novel therapeutic strategies. Further research, including comprehensive gene expression profiling through techniques like RNA-sequencing, will undoubtedly provide deeper insights into the full spectrum of this compound's molecular activities.

References

Ro 40-6055 (AM580) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 40-6055, also widely known by its synonym AM580, is a synthetic retinoid analogue that has garnered significant interest in the field of oncology.[1][2] Structurally distinct from all-trans retinoic acid (ATRA), Ro 40-6055 exhibits high selectivity as an agonist for the Retinoic Acid Receptor Alpha (RARα).[1][3] This specificity of action minimizes off-target effects and has positioned Ro 40-6055 as a valuable tool for dissecting the roles of RARα in cellular processes and as a potential therapeutic agent in various cancers. This technical guide provides an in-depth overview of Ro 40-6055, focusing on its mechanism of action, effects on cancer signaling pathways, and relevant experimental protocols.

Mechanism of Action

Ro 40-6055 exerts its biological effects primarily through the activation of the Retinoic Acid Receptor Alpha (RARα), a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[1] Upon binding to Ro 40-6055, RARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This receptor-coactivator complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[4]

Ro 40-6055 demonstrates a significantly higher affinity for RARα compared to other RAR subtypes. It has a 10-fold greater affinity for RARα than for RARβ and is almost inactive against RARγ. This selectivity is a key feature that distinguishes it from pan-agonists like ATRA. The pEC50, a measure of potency, for Ro 40-6055 is 9.5, which corresponds to an EC50 of approximately 0.316 nM.[5]

Data Presentation: Efficacy of Ro 40-6055 in Cancer Models

| Cancer Type | Cell Line/Model | Observed Effect | Concentration/Dosage | Reference |

| Pancreatic Cancer | DSL-6A/C1 | Suppression of cell proliferation | Not Specified | [1] |

| Myeloblastic Leukemia | HL-60 | Induction of BLR1 expression, leading to cell cycle arrest and differentiation | 1 µM | [6] |

| Breast Cancer | MMTV-Myc Transgenic Mice | Significant inhibition of mammary tumor growth and lung metastasis | Not Specified | |

| Breast Cancer | T-47D | Upregulation of apolipoprotein D mRNA levels | 10⁻⁸ M | [7] |

| Endometrial Cancer | Ishikawa | Inhibition of cell proliferation, regulation of genes such as G0S2, TNFAIP2, SMAD3, and NRIP1 | Not Specified | |

| Mantle Cell Lymphoma | SP53 | Sensitization to IFN-α-induced apoptosis | 1 µmol/L | |

| Neuroblastoma | SH-SY5Y | Induction of differentiation to mature neurons | 1 µM | [2] |

Signaling Pathways Modulated by Ro 40-6055

The primary signaling pathway influenced by Ro 40-6055 is the RARα-mediated transcriptional regulation cascade. Activation of this pathway leads to a variety of downstream effects that contribute to its anti-cancer properties.

RARα Signaling Pathway

Caption: Ro 40-6055 mediated RARα signaling pathway.

Downstream Cellular Effects

Activation of RARα by Ro 40-6055 leads to the transcriptional upregulation of several key regulatory proteins:

-

p27 (CDKN1B): An inhibitor of cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1 phase.[8][9]

-

E-cadherin (CDH1): A crucial component of adherens junctions, its upregulation can inhibit cancer cell invasion and metastasis.[10]

-

Apolipoprotein D (ApoD): Implicated in the regulation of cell growth and differentiation.[7]

-

Burkitt's Lymphoma Receptor 1 (BLR1/CXCR5): Involved in cell cycle arrest and differentiation of leukemia cells.[6]

Collectively, the modulation of these and other target genes results in the observed anti-proliferative, pro-differentiative, and pro-apoptotic effects of Ro 40-6055 in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Ro 40-6055 in cancer research.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ro 40-6055 (this compound) stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Ro 40-6055 in complete culture medium from the stock solution. The final concentrations should span a range appropriate for the cell line being tested (e.g., 1 nM to 10 µM). A vehicle control (DMSO) should be included.

-

Incubation: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ro 40-6055 or vehicle control. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ro 40-6055 (this compound) stock solution (dissolved in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ro 40-6055 or vehicle control for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][11][12][13][14]

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

Ro 40-6055 (this compound) is a potent and selective RARα agonist with demonstrated anti-cancer activity in a variety of preclinical models. Its ability to induce cell cycle arrest, differentiation, and apoptosis through the modulation of specific downstream target genes makes it a valuable compound for cancer research and a potential candidate for targeted therapeutic strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ro 40-6055 and its role in oncology. Further research, particularly in generating comprehensive quantitative data across a wider range of cancer types, will be crucial in fully elucidating its therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Retinoic acid receptor-α | 1B. Retinoic acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 6. A Novel Retinoic Acid-Responsive Element Regulates Retinoic Acid-Induced BLR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. E-Cadherin–dependent Growth Suppression is Mediated by the Cyclin-dependent Kinase Inhibitor p27KIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarship.miami.edu]

- 10. Modulation of E-Cadherin Function through the AmotL2 Isoforms Promotes Ameboid Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. ptglab.com [ptglab.com]

- 14. Annexin V-PE Kit Protocol [hellobio.com]

The Role of Ro 40-6055 in Neuronal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 40-6055, also known as AM580, is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα).[1][2][3][4] Retinoids are crucial regulators of neuronal development, influencing processes such as differentiation, maturation, and synaptic plasticity.[1][2] The specificity of Ro 40-6055 for RARα makes it a valuable tool for dissecting the precise roles of this receptor subtype in neurogenesis and for exploring its therapeutic potential in neurodevelopmental disorders, neurodegenerative diseases, and neuroblastoma.[1][2] This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental data related to the function of Ro 40-6055 in neuronal differentiation.

Mechanism of Action

Ro 40-6055 exerts its effects by binding to and activating RARα, a ligand-dependent transcription factor.[5][6] Upon activation, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in neuronal differentiation and development.

The activation of RARα by Ro 40-6055 is sufficient to promote the differentiation of neuroblastoma cells, such as the SH-SY5Y cell line, into mature neurons.[1][2] This suggests that the RARα signaling pathway is a key driver of neuronal differentiation.[1][2]

Signaling Pathways

The primary signaling pathway for Ro 40-6055 is the canonical retinoic acid signaling pathway. However, its effects on neuronal differentiation also involve crosstalk with other critical signaling cascades, notably those related to neurotrophic factors.

Retinoic Acid Receptor Alpha (RARα) Signaling Pathway

The binding of Ro 40-6055 to RARα initiates a conformational change in the receptor, leading to the recruitment of co-activators and the initiation of target gene transcription. This pathway is central to the pro-differentiative effects of Ro 40-6055.

References

- 1. Neuroblastoma SH-SY5Y Cell Differentiation to Mature Neuron by this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Regulation of Glial Cell Line-Derived Neurotrophic Factor Responsiveness in Developing Rat Sympathetic Neurons by Retinoic Acid and Bone Morphogenetic Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Glial Cell Line-Derived Neurotrophic Factor Responsiveness in Developing Rat Sympathetic Neurons by Retinoic Acid and Bone Morphogenetic Protein-2 | Journal of Neuroscience [jneurosci.org]

AM580: A Technical Guide to its Application in Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM580, a selective retinoic acid receptor alpha (RARα) agonist, has emerged as a potent small molecule for directing the differentiation of pluripotent stem cells (PSCs) into various lineages. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, its interplay with key signaling pathways, and detailed protocols for its application in directed differentiation. Quantitative data from multiple studies are summarized to provide a clear understanding of its efficacy, and diagrams illustrating the molecular pathways and experimental workflows are included to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in their stem cell differentiation protocols.

Introduction to this compound

This compound is a synthetic retinoid that exhibits high selectivity for retinoic acid receptor alpha (RARα), with a significantly lower affinity for RARβ and RARγ.[1][2] This specificity allows for the targeted activation of the RARα signaling pathway, a critical regulator of embryonic development and cell fate decisions.[3] Upon binding to RARα, this compound induces a conformational change in the receptor, leading to the recruitment of co-activators and the initiation of target gene transcription. These target genes are involved in a wide array of cellular processes, including proliferation, apoptosis, and, most notably, differentiation.[3]

The ability of this compound to direct stem cell fate has been demonstrated across multiple lineages, including neuronal, hematopoietic, cardiac, and mesodermal differentiation.[4][5] Its efficacy is often enhanced when used in combination with other small molecules that modulate complementary signaling pathways, such as the Wnt/β-catenin and MAPK/ERK pathways.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of the RARα signaling pathway. RARs are nuclear receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The Retinoic Acid Receptor (RAR) Signaling Pathway

Crosstalk with the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of stem cell self-renewal and differentiation.[6] Evidence suggests a functional interplay between the RARα and Wnt pathways. In some contexts, this compound has been shown to inhibit the Wnt pathway, which can be a critical step in promoting differentiation.[3] For instance, during the differentiation of human induced pluripotent stem cells (iPSCs) into intermediate mesoderm, this compound is used in conjunction with CHIR99021, a GSK3β inhibitor that activates the Wnt pathway.[4] This sequential modulation suggests a temporal requirement for both pathways in directing cell fate.

Interaction with the MAPK/ERK Pathway

The MAPK/ERK signaling pathway is another key regulator of pluripotency and differentiation. Activation of the ERK pathway is generally associated with the loss of pluripotency and the onset of differentiation. Retinoic acid, the natural ligand for RARs, has been shown to modulate ERK activity. While direct evidence for this compound's effect on ERK phosphorylation in stem cells is still emerging, it is plausible that this compound, by activating RARα, could influence the MAPK/ERK pathway to promote differentiation.

Quantitative Data on this compound-Induced Differentiation

The following tables summarize key quantitative data from studies utilizing this compound for stem cell differentiation.

Table 1: Receptor Selectivity of this compound

| Receptor | EC₅₀ (nM) | Reference |

| RARα | 0.36 | [4] |

| RARβ | 24.6 | [4] |

| RARγ | 27.9 | [4] |

Table 2: Efficacy of this compound in Directed Differentiation

| Stem Cell Type | Target Lineage | Key Reagents | Differentiation Efficiency | Method of Quantification | Reference |

| Human iPSCs | Intermediate Mesoderm | This compound, CHIR99021 | ~80% | Not Specified | [4] |

| SH-SY5Y | Mature Neurons | This compound | Upregulation of KCNT1 | RNA-seq | [2] |

| Acute Promyelocytic Leukemia Cells | Granulocytes | This compound | 10- to 100-fold more potent than ATRA | Not Specified | [7] |

Table 3: Effect of this compound on Gene Expression (Neuronal Differentiation of SH-SY5Y cells)

| Gene | Function | Change in Expression | Reference |

| KCNT1 | Potassium ion channel, neuronal excitation | Upregulated | [2] |

| β-tubulin III | Neuronal marker | Induced | [2] |

| Neurofilament H | Mature neuron marker | Induced | [2] |

Experimental Protocols

General Guidelines for Using this compound

This compound is typically dissolved in DMSO to create a stock solution, which can be stored at -20°C. The working concentration and duration of treatment will vary depending on the specific cell type and desired differentiation outcome. It is recommended to perform a dose-response experiment to determine the optimal concentration for each specific application.

Protocol for Neuronal Differentiation of SH-SY5Y Cells

This protocol is adapted from established methods for retinoic acid-induced differentiation of SH-SY5Y cells and incorporates the use of this compound.[8][9][10]

Materials:

-

SH-SY5Y cells

-

Growth Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Differentiation Medium: Neurobasal medium supplemented with B27, L-glutamine, and Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Brain-Derived Neurotrophic Factor (BDNF)

Procedure:

-

Seed SH-SY5Y cells in a culture vessel at a density that allows them to reach 40-50% confluency before starting differentiation.

-

To initiate differentiation, replace the growth medium with differentiation medium containing 1 µM this compound.

-

Continue to culture the cells in the differentiation medium, replacing the medium every 2-3 days.

-

After 5-7 days of this compound treatment, the medium can be supplemented with 50 ng/mL BDNF to promote neuronal maturation.

-

Continue to culture for an additional 7-10 days, changing the medium every 2-3 days.

-

Assess neuronal differentiation by observing cell morphology (neurite outgrowth) and by immunocytochemistry for neuronal markers such as β-tubulin III and MAP2.

Protocol for Intermediate Mesoderm Differentiation of Human iPSCs

This protocol is based on the work of Araoka et al. (2014) and utilizes a combination of this compound and a Wnt pathway activator.[4]

Materials:

-

Human iPSCs

-

mTeSR1 medium

-

Matrigel

-

RPMI 1640 medium

-

B27 supplement (without insulin)

-

CHIR99021

-

This compound

Procedure:

-

Culture human iPSCs on Matrigel-coated plates in mTeSR1 medium.

-

When the cells reach the appropriate confluency, initiate differentiation by replacing the mTeSR1 medium with RPMI 1640/B27 (minus insulin) supplemented with CHIR99021 (concentration to be optimized, typically in the range of 3-12 µM).

-

After 24 hours, replace the medium with fresh RPMI 1640/B27 (minus insulin) containing this compound (concentration to be optimized, typically in the range of 0.1-1 µM).

-

Continue to culture the cells for 4-5 days, changing the medium daily with fresh RPMI 1640/B27 (minus insulin) containing this compound.

-

Assess the differentiation efficiency by analyzing the expression of intermediate mesoderm markers such as OSR1 and WT1 via qPCR or flow cytometry.

Conclusion

This compound is a valuable tool for directing stem cell differentiation due to its high selectivity for RARα. Its ability to modulate key developmental signaling pathways, either alone or in combination with other small molecules, allows for the efficient generation of various cell lineages from pluripotent stem cells. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental workflows. Further research into the precise molecular interactions between this compound-activated RARα and other signaling networks will undoubtedly lead to even more refined and efficient differentiation strategies in the future.

References

- 1. nationwidechildrens.org [nationwidechildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell cycle analysis in flow cytometry: use of BrdU labelling and side scatter for the detection of the different cell cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tbx6 Induces Nascent Mesoderm from Pluripotent Stem Cells and Temporally Controls Cardiac versus Somite Lineage Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. moodle2.units.it [moodle2.units.it]

- 10. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of Ro 40-6055 to Retinoic Acid Receptor Alpha (RARα)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Ro 40-6055, a synthetic retinoid, to the Retinoic Acid Receptor Alpha (RARα). This document consolidates quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visualization of the associated signaling pathway. Ro 40-6055, also known as AM580, is recognized as a selective RARα agonist.[1][2][3]

Quantitative Binding Affinity Data

The binding affinity of Ro 40-6055 for RARα has been determined through various assays, yielding key quantitative metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki). These values are crucial for understanding the potency and selectivity of this compound.

| Parameter | Value (nM) | Receptor Subtype | Notes |

| IC50 | 8 | RARα | The IC50 value represents the concentration of Ro 40-6055 required to inhibit 50% of the binding of a radiolabeled ligand to RARα.[3] |

| EC50 | 0.36 | RARα | The EC50 value indicates the concentration of Ro 40-6055 that produces 50% of its maximal biological effect mediated by RARα.[3] |

| Ki | 3.4 | PML-RARα | The Ki value reflects the binding affinity of Ro 40-6055 for the PML-RARα fusion protein, which is characteristic of Acute Promyelocytic Leukemia (APL). A lower Ki value signifies a higher binding affinity.[2] |

Ro 40-6055 exhibits a notable selectivity for RARα. It possesses a 10-fold higher affinity for RARα compared to RARβ and is almost inactive against RARγ.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of Ro 40-6055 for RARα is commonly achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Ro 40-6055) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the IC50 and subsequently the Ki of Ro 40-6055 for RARα.

Materials:

-

Receptor Source: Purified recombinant human RARα or cell lysates from cells overexpressing RARα.

-

Radioligand: A high-affinity radiolabeled RARα ligand, such as [³H]-all-trans retinoic acid (ATRA).

-

Test Compound: Ro 40-6055 (this compound).

-

Assay Buffer: A suitable buffer to maintain protein stability and binding, typically a Tris-based buffer containing protease inhibitors.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: To separate bound from unbound radioligand.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Ro 40-6055 and a fixed concentration of the radioligand in the assay buffer.

-

Incubation: In a multi-well plate, combine the receptor source, the radioligand, and varying concentrations of Ro 40-6055. Include control wells with no competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters will retain the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Ro 40-6055 concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

RARα Signaling Pathway

Caption: RARα signaling pathway activation by an agonist.

Upon binding of an agonist like Ro 40-6055, the RARα/RXR heterodimer undergoes a conformational change. This leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes.[4] This entire complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, ultimately leading to the modulation of gene transcription.[4] This process controls various cellular functions, including differentiation, proliferation, and apoptosis.[4]

References

Methodological & Application

Application Notes and Protocols for Ro 40-6055 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental use of Ro 40-6055, a selective Retinoic Acid Receptor alpha (RARα) agonist, in cell culture. This document includes a summary of its mechanism of action, quantitative data from various studies, detailed experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Ro 40-6055 is a synthetic retinoid that acts as a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2][3][4][5] Upon binding, Ro 40-6055 induces a conformational change in RARα, promoting its heterodimerization with Retinoid X Receptors (RXRs).[6][7] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This signaling cascade plays a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis. The selectivity of Ro 40-6055 for RARα makes it a valuable tool for dissecting the specific roles of this receptor subtype in biological systems.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Ro 40-6055 in various cell culture models.

Table 1: Effects of Ro 40-6055 on Gene Expression

| Cell Line | Target Gene | Concentration of Ro 40-6055 | Incubation Time | Result | Reference |

| E17 Rat Sympathetic Superior Cervical Ganglion (SCG) Neurons | GFRα-1 mRNA | 10⁻⁷ M | 4 days | ~3-4 fold increase | [1][5] |

| Murine Septal Cell Line (SN56) | Choline Acetyltransferase (ChAT) mRNA | Not specified | 48 hours | Up to 3.5-fold increase (mimicked all-trans-retinoic acid effect) | [2] |

| Murine Septal Cell Line (SN56) | Vesicular Acetylcholine Transporter (VAChT) mRNA | Not specified | 48 hours | Up to 3.5-fold increase (mimicked all-trans-retinoic acid effect) | [2] |

| 3T3-L1 Adipocytes | Resistin mRNA | Dose-dependent | Not specified | Reduction in mRNA abundance | [8] |

| HL-60 Human Myeloblastic Leukemia Cells | Burkitt's Lymphoma Receptor 1 (BLR1) | 1 µM | 48 hours | Induction of expression | [9] |

Table 2: Effects of Ro 40-6055 on Cellular Processes

| Cell Line | Cellular Process | Concentration of Ro 40-6055 | Incubation Time | Result | Reference |

| E17 Rat SCG Neurons | GDNF Responsiveness | 3 x 10⁻⁸ M | 4 days | Enhanced survival in the presence of GDNF | [1][5] |

| Murine Septal Cell Line (SN56) | Intracellular Acetylcholine (ACh) Levels | Not specified | 48 hours | Up to 2.5-fold increase (mimicked all-trans-retinoic acid effect) | [2] |

| Human Myelomonocytic Leukemia Cells (U937, HL-60, THP-1) | Differentiation | Not specified | Not specified | Cooperates with Vitamin D to induce differentiation | [7] |

| Rat Pancreatic Carcinoma (DSL-6A/C1) | Growth Inhibition | Dose-dependent | Time-dependent | Inhibition of cell growth | [3] |

| Mantle Cell Lymphoma (MCL) | Proliferation | 0.01 - 1 µM | 4 days | Marked inhibition of proliferation | [10] |

| Neuroblastoma (SH-SY5Y) | Neuronal Differentiation | 0.1, 1, 10 µM | Up to 4 days | Promotion of differentiation to mature neurons | [4] |

Signaling Pathway

The primary mechanism of action for Ro 40-6055 involves the activation of the RARα signaling pathway. The diagram below illustrates the key steps of this pathway.

Caption: RARα signaling pathway activated by Ro 40-6055.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with Ro 40-6055

This protocol provides a general guideline for treating adherent or suspension cells with Ro 40-6055. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.

Materials:

-

Ro 40-6055 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cell culture plates or flasks

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding:

-

Adherent cells: Seed cells in culture plates/flasks at a density that will not lead to over-confluence by the end of the experiment. Allow cells to attach overnight.

-

Suspension cells: Seed cells in culture flasks at a desired density.

-

-

Preparation of Working Solutions:

-

Thaw the Ro 40-6055 stock solution.

-

Prepare serial dilutions of Ro 40-6055 in complete cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M). Prepare a vehicle control using the same final concentration of DMSO as in the highest Ro 40-6055 concentration.

-

-

Treatment:

-

Adherent cells: Aspirate the old medium and replace it with the medium containing the different concentrations of Ro 40-6055 or the vehicle control.

-

Suspension cells: Add the appropriate volume of the Ro 40-6055 working solution or vehicle control to the cell suspension.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer depending on the assay) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

-

Harvesting and Analysis:

-

After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR, protein extraction for Western blotting, or cell-based assays).

-

Protocol 2: Cell Proliferation Assay (e.g., using MTT)

This protocol describes a colorimetric assay to assess the effect of Ro 40-6055 on cell proliferation.

Materials:

-

Cells treated with Ro 40-6055 as described in Protocol 1 (in a 96-well plate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of Ro 40-6055 and a vehicle control as described in Protocol 1.

-

At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark for at least 1 hour (or overnight, depending on the buffer) with gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Ro 40-6055 on gene expression.

Caption: Workflow for gene expression analysis post-Ro 40-6055 treatment.

Conclusion

Ro 40-6055 is a powerful tool for studying the specific functions of RARα in various biological contexts. The provided protocols and data serve as a starting point for researchers to design and execute experiments using this selective agonist. It is crucial to empirically determine the optimal conditions for each specific cell type and experimental question.

References

- 1. Regulation of Glial Cell Line-Derived Neurotrophic Factor Responsiveness in Developing Rat Sympathetic Neurons by Retinoic Acid and Bone Morphogenetic Protein-2 | Journal of Neuroscience [jneurosci.org]

- 2. Coordinated up-regulation of choline acetyltransferase and vesicular acetylcholine transporter gene expression by the retinoic acid receptor alpha, cAMP, and leukemia inhibitory factor/ciliary neurotrophic factor signaling pathways in a murine septal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoic acid receptor alpha mediates growth inhibition by retinoids in rat pancreatic carcinoma DSL-6A/C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]